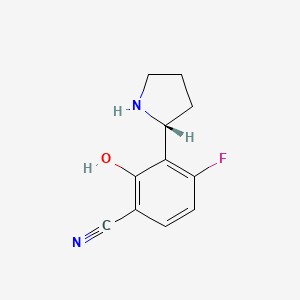
(R)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a hydroxyl group, and a pyrrolidine ring attached to a benzonitrile core, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzonitrile core: This can be achieved through the reaction of a suitable aromatic compound with cyanogen bromide under basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the pyrrolidine ring: This step involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with the benzonitrile core.
Industrial Production Methods
Industrial production of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile hydrochloride
- Pyridazinone derivatives
- Substituted imidazo[1,2b]pyridazine compounds
Uniqueness
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom, hydroxyl group, and pyrrolidine ring make it a versatile compound for various applications, distinguishing it from other similar molecules.
属性
分子式 |
C11H11FN2O |
|---|---|
分子量 |
206.22 g/mol |
IUPAC 名称 |
4-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-8-4-3-7(6-13)11(15)10(8)9-2-1-5-14-9/h3-4,9,14-15H,1-2,5H2/t9-/m1/s1 |
InChI 键 |
VFYNJYVOHCTZRM-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2O)C#N)F |
规范 SMILES |
C1CC(NC1)C2=C(C=CC(=C2O)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


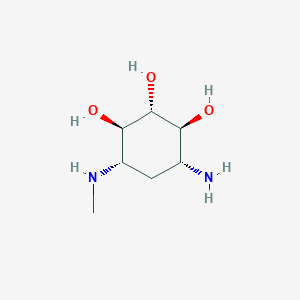
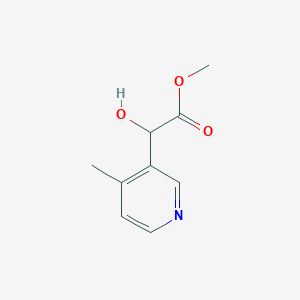
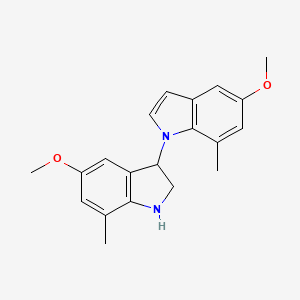
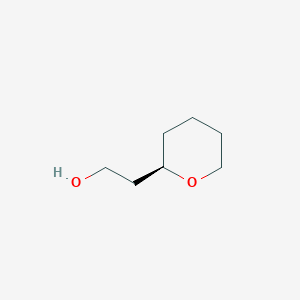
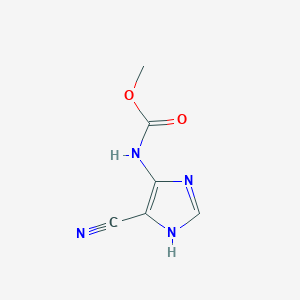
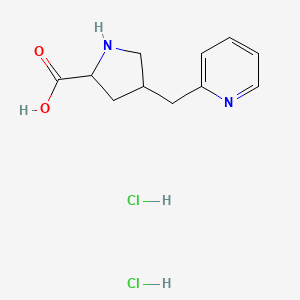
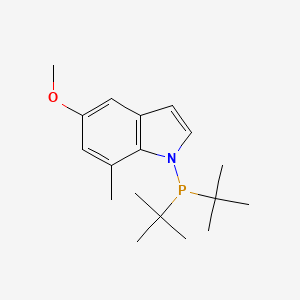
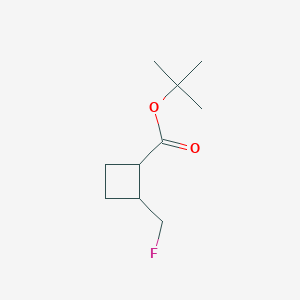
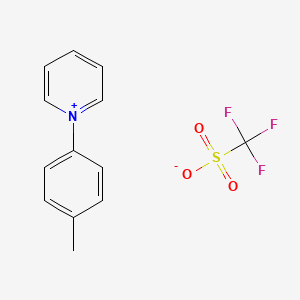
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
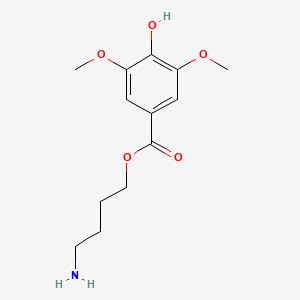
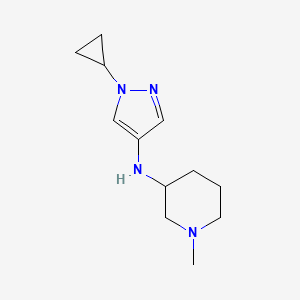
![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
